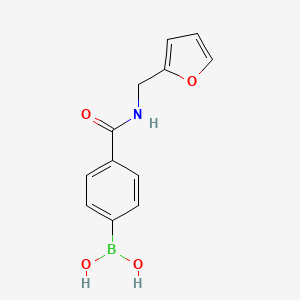

4-(Furfurylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSMENBYQORPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407228 | |

| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-18-2 | |

| Record name | B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Furfurylaminocarbonyl)phenylboronic Acid

This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-(furfurylaminocarbonyl)phenylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The protocol herein is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of this compound

Phenylboronic acids are a class of compounds of immense interest in medicinal chemistry and materials science.[1] Their unique ability to form reversible covalent bonds with diols makes them critical components in the development of sensors, particularly for glucose monitoring, and in drug delivery systems.[2] The title compound, this compound, combines the versatile reactivity of the phenylboronic acid moiety with a furfurylamide group. This specific combination can be strategically utilized in the design of novel therapeutics and functional materials. The furan ring, a five-membered aromatic heterocycle, is a common scaffold in many biologically active compounds and can participate in various chemical transformations.

The synthesis of this molecule is a critical step in its application. The amide bond formation at the heart of this protocol is one of the most fundamental and widely employed reactions in organic synthesis.[3] This guide will detail a robust and reliable method for achieving this transformation.

Reaction Scheme: The Amide Coupling Approach

The synthesis of this compound is most effectively achieved through the amide coupling of 4-carboxyphenylboronic acid and furfurylamine. This reaction is typically facilitated by the use of a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Sources

An In--Depth Technical Guide to 4-(Furfurylaminocarbonyl)phenylboronic Acid and Its Pinacol Ester Derivative

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Furfurylaminocarbonyl)phenylboronic acid, a versatile bifunctional molecule, and its commonly used pinacol ester derivative. We will delve into its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on the mechanistic principles that drive its utility in organic synthesis and biomedical research.

Core Physicochemical Properties

This compound is an organoboron compound featuring a phenylboronic acid moiety, an amide linker, and a furan ring. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while its ability to reversibly bind with diols makes it a valuable tool in the development of sensors and drug delivery systems.[1][2][3] For practical laboratory use, it is often handled as its more stable pinacol ester, which can be deprotected before use or used directly in certain reactions.

The fundamental properties of the free acid and its pinacol ester are summarized below for easy comparison.

| Property | This compound | This compound pinacol ester |

| CAS Number | 850568-18-2[4] | 1073353-59-9[5] |

| Molecular Formula | C₁₂H₁₂BNO₄ | C₁₈H₂₂BNO₄[5] |

| Molecular Weight | 245.04 g/mol | 327.18 g/mol |

| Appearance | Typically a white to off-white solid | Solid |

| Melting Point | Not widely reported | 107-113 °C |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate. |

| Stability | Prone to dehydration to form boroxines, especially upon heating. Best stored under inert, dry conditions. | Significantly more stable than the free boronic acid, resistant to boroxine formation, making it ideal for storage and handling. |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and reliable method involves the acylation of a commercially available aminophenylboronic acid precursor. Using the pinacol ester of 4-aminophenylboronic acid is advantageous as the protecting group prevents undesirable side reactions and simplifies purification.

Experimental Protocol: Two-Step Synthesis

Step 1: Acylation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This step couples the amine with an activated furan derivative, in this case, 2-furoyl chloride.

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of 2-furoyl chloride dropwise via syringe. The use of an activated acyl chloride ensures an efficient reaction at low temperatures.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, this compound pinacol ester, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Deprotection to Yield the Free Boronic Acid (Optional)

The pinacol ester is often suitable for direct use in Suzuki couplings. However, for applications requiring the free acid (e.g., certain biological assays), deprotection is necessary.

-

Hydrolysis: Dissolve the purified pinacol ester from Step 1 in a 10:1 mixture of acetone and water. Add 2.0 equivalents of an aqueous acid, such as HCl.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The hydrolysis of the pinacol ester is an equilibrium process; the presence of water drives it toward the free acid.

-

Isolation: Remove the acetone under reduced pressure. The aqueous residue can be extracted with ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic methods. The expected data provides a fingerprint for the molecule, confirming its identity and purity.

| Technique | Expected Spectral Features |

| ¹H NMR | - Aromatic Protons: Two sets of doublets in the ~7.5-8.0 ppm range (phenyl ring).- Furan Protons: Three distinct signals between ~6.5-7.6 ppm.- Amide Proton (N-H): A broad singlet, typically >8.5 ppm.- Methylene Protons (-CH₂-): A doublet around ~4.6 ppm.- Boronic Acid Protons (-B(OH)₂): Very broad singlet, often not observed or exchangeable with water in the solvent. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 165 ppm.- Aromatic & Furan Carbons: Multiple signals in the 110-150 ppm range.- Methylene Carbon (-CH₂-): Signal around 38 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Boronic Acid): Broad peak from 3200-3500 cm⁻¹.- N-H Stretch (Amide): Sharp peak around 3300 cm⁻¹.- C=O Stretch (Amide I): Strong peak around 1640-1670 cm⁻¹.- N-H Bend (Amide II): Peak around 1550 cm⁻¹.- B-O Stretch: Peak around 1350 cm⁻¹.[6] |

| ¹¹B NMR | - Trigonal Boronic Acid: A broad signal between 19-30 ppm, indicating the sp² hybridized state.[7]- Tetrahedral Boronate: A sharper, upfield signal between 3-9 ppm, formed upon complexation with a diol or at high pH, indicating the sp³ hybridized state.[7][8] |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight. |

Causality Insight: ¹¹B NMR is a uniquely powerful tool for studying this class of compounds. The significant upfield shift observed upon binding to diols provides direct evidence of the change in boron coordination from trigonal to tetrahedral, which is the fundamental mechanism behind its use in saccharide sensing.[7][8]

Key Chemical Reactions and Applications

The dual functionality of the molecule makes it a valuable building block for creating more complex structures.

Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The phenylboronic acid acts as the organoboron nucleophile.

Generic Protocol:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Heating: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diol Binding for Biosensing and Drug Delivery

Phenylboronic acids exist in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form in aqueous solution.[3] The tetrahedral form preferentially binds with cis-diols, compounds with two adjacent hydroxyl groups, such as those found in saccharides (e.g., glucose) and glycoproteins (e.g., sialic acid).[1][2] This reversible covalent interaction is the basis for its use in biomedical applications.

-

Cancer Targeting: Many cancer cells overexpress sialic acid on their surface. Phenylboronic acid-functionalized nanoparticles or drugs can selectively bind to these cells, enabling targeted imaging and therapy.[1]

-

Glucose-Responsive Systems: This chemistry is widely exploited to create "smart" drug delivery systems. For example, an insulin-loaded hydrogel functionalized with this molecule can be designed to swell or dissociate in the presence of high glucose concentrations, releasing its insulin payload in a self-regulated manner.[3]

Caption: Equilibrium of boronic acid with diols, the basis for biosensing.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound. The safety data for the pinacol ester derivative provides a strong guideline.

-

Hazards: The pinacol ester is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[5] It may cause skin, eye, and respiratory irritation.[5][9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][9] When handling the solid powder, use a fume hood or ensure adequate ventilation to avoid inhaling dust.[5][10]

-

Handling: Avoid creating dust.[9][11] Wash hands thoroughly after handling.[5] Keep away from strong oxidizing agents, acids, and bases.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11] To maximize the shelf-life of the free boronic acid, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent dehydration and oxidation.

Conclusion

This compound, particularly as its stable pinacol ester, is a highly valuable and versatile chemical entity. Its utility is rooted in the distinct and powerful chemistries of its constituent parts: the reliable reactivity of the boronic acid in cross-coupling reactions and its sophisticated, reversible interaction with diols. For researchers in drug discovery, diagnostics, and materials science, this compound offers a robust platform for building complex molecular architectures and developing advanced, stimuli-responsive systems.

References

-

This compound pinacol ester - GlpBio. [Link]

-

4-Formylphenylboronic acid - Wikipedia. [Link]

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google P

-

Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate. [Link]

-

Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - MDPI. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. [Link]

Sources

- 1. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 850568-18-2 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 4-(Furfurylaminocarbonyl)phenylboronic Acid and Its Pinacol Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Furfurylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its role in drug discovery and development. This document also covers its more stable and commonly used pinacol ester derivative, offering a comparative analysis to aid in the selection of the appropriate reagent for your research needs.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a phenylboronic acid moiety functionalized with a furfurylaminocarbonyl group. This unique combination of a reactive boronic acid and a furan-containing amide makes it a valuable intermediate in organic synthesis.

Table 1: Core Chemical Identifiers

| Attribute | This compound | This compound pinacol ester |

| CAS Number | 850568-18-2[1][2][3] | 1073353-59-9[4] |

| Molecular Formula | C₁₂H₁₂BNO₄[1] | C₁₈H₂₂BNO₄[4] |

| Molecular Weight | 245.04 g/mol [1] | 327.18 g/mol |

| Synonyms | (4-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid, B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid | N-(Furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide[4] |

Table 2: Physicochemical Properties

| Property | This compound | This compound pinacol ester |

| Appearance | White to off-white solid | Solid |

| Melting Point | 134-140 °C | 107-113 °C |

| Solubility | Phenylboronic acids generally have low solubility in water but are more soluble in organic solvents like ethers and ketones.[2][5][6] The introduction of functional groups can alter solubility.[2] | Pinacol esters of boronic acids generally exhibit better solubility in organic solvents compared to their corresponding free acids.[5][6] |

| Stability | Boronic acids are susceptible to degradation through pathways like protodeboronation and oxidation, particularly in aqueous basic conditions.[7] | Pinacol esters offer significantly greater stability, are often crystalline solids, and are easier to handle and store for extended periods.[1][7][8] They are, however, susceptible to hydrolysis.[1][8] |

Synthesis and Preparation

A common approach involves the amidation of a pre-functionalized phenylboronic acid derivative. For instance, starting with 4-carboxyphenylboronic acid, an amide coupling reaction with furfurylamine can be employed. Alternatively, and more practically for the pinacol ester, the synthesis would likely start from a protected boronic acid, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, to avoid interference from the free boronic acid group during the amide bond formation.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compounds.

Experimental Protocol: General Amide Coupling for Pinacol Ester Synthesis

This is a generalized protocol and may require optimization.

-

Dissolution: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 equivalent) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

-

Activation: Add an activating agent like Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Amine Addition: Add furfurylamine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Core Applications in Research and Development

Phenylboronic acids and their derivatives are cornerstone reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] The presence of the furan moiety and the amide linker in this compound provides additional opportunities for molecular diversification and interaction with biological targets.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for the synthesis of biaryls, which are common motifs in pharmaceuticals.[10] this compound and its pinacol ester can be coupled with a wide range of aryl or heteroaryl halides or triflates to generate complex molecular scaffolds.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for specific substrates.

-

Reaction Setup: In a reaction vessel, combine this compound pinacol ester (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base like potassium carbonate (2 equivalents).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Heating: Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue via column chromatography to obtain the desired biaryl product.

Medicinal Chemistry and Drug Discovery

The boronic acid functional group is a key pharmacophore in several approved drugs, such as the proteasome inhibitor Bortezomib.[11][12] Boronic acids can form reversible covalent bonds with diols, a feature that can be exploited for targeting glycoproteins or other biological molecules.[13] The furan ring in this compound is a common structural motif in many bioactive compounds and can participate in various non-covalent interactions with biological targets. The amide linkage provides a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.

While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as an intermediate in the synthesis of inhibitors for various enzyme classes or as a scaffold for developing novel therapeutic agents.

Analytical Characterization

The structural integrity and purity of this compound and its derivatives are crucial for their successful application. A combination of analytical techniques is employed for their characterization.

Table 3: Analytical Techniques and Expected Observations

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the furan ring, the methylene group, the amide proton, and the aromatic protons of the phenylboronic acid moiety. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon atom attached to the boron. |

| ¹¹B NMR | A characteristic signal for the boron atom, which can provide information about its coordination state.[14][15] |

| FT-IR | Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the amide, C-N stretching, and B-O stretching of the boronic acid.[16][17] |

| LC-MS | A peak corresponding to the molecular weight of the compound, confirming its identity and providing a measure of its purity.[2] |

Conclusion and Future Perspectives

This compound and its pinacol ester are valuable and versatile building blocks for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The stability and ease of handling of the pinacol ester make it a preferred reagent for many synthetic applications. As the demand for novel therapeutics and functional materials continues to grow, the utility of such functionalized boronic acids is expected to expand, driving further research into their synthesis and applications.

References

- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem. Accessed January 11, 2026.

- This compound | 850568-18-2. ChemicalBook. Accessed January 11, 2026.

- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Accessed January 11, 2026.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- 850568-18-2 | this compound 98%. BLD Pharm. Accessed January 11, 2026.

- Solubility of phenylboronic compounds in water. SciSpace. Published November 2, 2017.

- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem. Accessed January 11, 2026.

- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem. Accessed January 11, 2026.

- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC. Accessed January 11, 2026.

- Solubility of phenylboronic compounds in water.

- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Published April 3, 2014.

- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Accessed January 11, 2026.

- 4-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester(1073353-59-9) 1 H NMR. ChemicalBook. Accessed January 11, 2026.

- This compound PINACOL ESTER | 1073353-59-9 | Spectrum | Chemical Cloud Database. Chemcd. Accessed January 11, 2026.

- 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. Accessed January 11, 2026.

- This compound pinacol ester 1073353-59-9. Sigma-Aldrich. Accessed January 11, 2026.

-

. Royal Society of Chemistry. Accessed January 11, 2026.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- N-(Furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Achmem. Accessed January 11, 2026.

- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD. Published December 29, 2025.

- N-(Furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Cymit. Accessed January 11, 2026.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Published September 21, 2020.

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Accessed January 11, 2026.

- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC. Published November 26, 2025.

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 11, 2026.

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. American Chemical Society. Published May 15, 2004.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Published November 18, 2022.

- Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC. Accessed January 11, 2026.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- a FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C)...

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Accessed January 11, 2026.

- A kind of preparation method of 4 amino phenyl boronic acid derivative.

- 4-Formylphenylboronic acid. Wikipedia. Accessed January 11, 2026.

-

N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1][2][8]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Home Sunshine Pharma. Accessed January 11, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. achmem.com [achmem.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Mechanism of Action of 4-(Furfurylaminocarbonyl)phenylboronic acid

This guide provides a detailed exploration of the proposed mechanism of action for 4-(Furfurylaminocarbonyl)phenylboronic acid, a molecule of significant interest in the field of enzyme inhibition. As direct experimental data for this specific compound is limited, this document synthesizes established principles from the broader class of phenylboronic acids to construct a scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Introduction: The Promise of Phenylboronic Acids in Drug Discovery

Phenylboronic acids (PBAs) have emerged as a versatile class of compounds with broad applications in medicinal chemistry and chemical biology. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic residues, make them potent enzyme inhibitors.[1][2][3] This reactivity has been successfully harnessed in the development of therapeutics, most notably in the context of serine β-lactamase inhibitors, which are crucial for combating bacterial antibiotic resistance.[1][4] The core principle of their action lies in mimicking the tetrahedral transition state of substrate hydrolysis, thereby blocking the catalytic activity of the target enzyme.[2]

This compound belongs to this promising class of molecules. Its structure, featuring a central phenylboronic acid core functionalized with a furfurylaminocarbonyl group at the para position, suggests a tailored design for specific molecular recognition. This guide will dissect the probable mechanism of action of this compound, drawing parallels from well-characterized phenylboronic acid derivatives and proposing a roadmap for its experimental validation.

Proposed Mechanism of Action: A Focus on Serine β-Lactamase Inhibition

Based on the extensive literature on phenylboronic acid derivatives, the most probable mechanism of action for this compound is the competitive inhibition of serine β-lactamases.[1][4] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics.[1]

Covalent Interaction with the Catalytic Serine

The central tenet of the proposed mechanism is the formation of a reversible covalent adduct between the boron atom of the boronic acid and the hydroxyl group of the catalytic serine residue within the enzyme's active site.[3] The sp²-hybridized boron atom is electrophilic and readily attacked by the nucleophilic serine hydroxyl group. This interaction leads to the formation of a stable, tetrahedral boronate species that mimics the high-energy intermediate of β-lactam hydrolysis.[2]

Proposed Binding Mode of this compound

Caption: Proposed interaction of the inhibitor with the enzyme active site.

The Role of the 4-(Furfurylaminocarbonyl) Substituent

While the boronic acid is the reactive "warhead," the substituents on the phenyl ring are critical for determining the inhibitor's affinity and selectivity. The 4-(Furfurylaminocarbonyl) group likely plays a significant role in orienting the molecule within the active site and forming additional non-covalent interactions.

-

Amide Linker: The amide group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the active site, thereby increasing binding affinity.

-

Furfuryl Group: The furan ring is an aromatic heterocycle that can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) within a hydrophobic pocket of the active site. This interaction would further anchor the inhibitor in place.

Experimental Validation: A Step-by-Step Methodological Guide

To validate the proposed mechanism of action, a series of biochemical and biophysical assays are required. The following protocols provide a framework for a comprehensive investigation.

Enzyme Inhibition Kinetics

Objective: To determine the inhibitory potency (Kᵢ) and the mode of inhibition of this compound against a target serine β-lactamase (e.g., AmpC).

Protocol:

-

Enzyme Preparation: Purify the target β-lactamase to >95% homogeneity.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Substrate: Use a chromogenic substrate such as nitrocefin, which changes color upon hydrolysis.

-

Inhibitor Stock: Prepare a stock solution of this compound in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add increasing concentrations of the inhibitor.

-

Add a fixed concentration of the enzyme and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the reaction by adding the nitrocefin substrate.

-

Monitor the change in absorbance at 486 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Calculate the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation for competitive inhibitors.

-

Hypothetical Data Summary:

| Inhibitor | Target Enzyme | Kᵢ (nM) | Mode of Inhibition |

| This compound | AmpC | 50 | Competitive |

| Phenylboronic acid (unsubstituted) | AmpC | 830 | Competitive |

X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of the target enzyme in complex with this compound to visualize the binding interactions.

Protocol:

-

Crystallization: Crystallize the purified target enzyme under optimal conditions.

-

Soaking or Co-crystallization:

-

Soaking: Soak the apo-enzyme crystals in a solution containing a high concentration of the inhibitor.

-

Co-crystallization: Crystallize the enzyme in the presence of the inhibitor.

-

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement.

-

Refinement and Analysis: Refine the structure and analyze the electron density maps to confirm the covalent bond between the inhibitor and the catalytic serine, and to identify all interacting residues.

Experimental Workflow for Mechanism Validation

Caption: A comprehensive workflow for validating the proposed mechanism of action.

Potential Therapeutic Applications and Future Directions

The proposed mechanism of action positions this compound as a promising candidate for several therapeutic applications:

-

Adjunct Therapy for Bacterial Infections: In combination with β-lactam antibiotics, this compound could restore the efficacy of these drugs against resistant bacterial strains.[4]

-

Anticancer Agent: Phenylboronic acid derivatives have also been investigated as anticancer agents, for instance, through the inhibition of proteasomes.[3][5] The specific targeting capabilities of the furfurylaminocarbonyl moiety could be explored for selectivity towards cancer-related enzymes.

-

Antimicrobial Agent: Beyond β-lactamase inhibition, phenylboronic acids have shown broader antimicrobial activity.[6][7][8]

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the phenylboronic acid scaffold. Modifications to the furfuryl group and the amide linker could lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

Conclusion

While further experimental validation is necessary, the existing body of knowledge on phenylboronic acids provides a strong foundation for proposing the mechanism of action of this compound as a competitive inhibitor of serine β-lactamases. The unique structural features of this compound suggest a high potential for potent and selective inhibition. The experimental workflows outlined in this guide offer a clear path for researchers to rigorously test this hypothesis and unlock the therapeutic potential of this promising molecule.

References

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Protein Engineering, Design and Selection. [Link]

-

Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

-

Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Bioorganic Chemistry. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. RSC Advances. [Link]

-

Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria. Pest Management Science. [Link]

-

Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology. [Link]

Sources

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

An In-Depth Technical Guide to the Biological Targets of 4-(Furfurylaminocarbonyl)phenylboronic Acid

Abstract

4-(Furfurylaminocarbonyl)phenylboronic acid is a synthetic organoboron compound with significant potential for targeted biological activity. This technical guide provides a comprehensive overview of its likely biological targets, focusing primarily on its role as a potent inhibitor of serine β-lactamases. Drawing upon extensive research into the broader class of phenylboronic acid derivatives, this document elucidates the compound's mechanism of action, details robust experimental protocols for target validation and characterization, and presents a framework for its potential applications in combating antimicrobial resistance. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel enzyme inhibitors.

Introduction: The Emergence of Boronic Acids in Enzyme Inhibition

Boronic acids have emerged as a versatile and potent class of enzyme inhibitors, with the landmark approval of the proteasome inhibitor Bortezomib for multiple myeloma treatment underscoring their therapeutic potential.[1] The unique electronic properties of the boron atom, particularly its ability to form a reversible covalent bond with the hydroxyl group of serine residues in enzyme active sites, make boronic acid derivatives compelling candidates for targeting a range of hydrolases.[2] this compound belongs to this promising class of compounds. While direct studies on this specific molecule are limited, a wealth of data on structurally analogous phenylboronic acids provides a strong foundation for predicting its biological targets and mechanism of action.

Primary Biological Target: Serine β-Lactamases

The most probable and significant biological targets of this compound are serine β-lactamases. These enzymes are the primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, in a wide array of pathogenic bacteria.[3] Phenylboronic acid derivatives have been extensively studied as inhibitors of both class A and class C β-lactamases.[4][5]

Mechanism of Serine β-Lactamase Inhibition

The inhibitory activity of phenylboronic acids against serine β-lactamases stems from their ability to act as transition-state analogs. The boronic acid moiety forms a reversible, covalent tetrahedral adduct with the catalytic serine residue (Ser70 in the Ambler numbering scheme for many β-lactamases) in the enzyme's active site.[2][3] This interaction mimics the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring of an antibiotic substrate.

Diagram of the Proposed Inhibition Mechanism

Caption: Proposed reversible covalent inhibition of a serine β-lactamase by this compound.

Structural Analogs and Supporting Evidence

Research on phenylboronic acids with substitutions at the para position provides strong evidence for the proposed targeting of serine β-lactamases. For instance, studies on 4-carboxyphenylboronic acid have demonstrated potent inhibition of AmpC β-lactamase, with X-ray crystallography revealing that the carboxylate group forms crucial hydrogen bonds within the active site, enhancing binding affinity.[3] The furfurylaminocarbonyl group in this compound, with its amide linkage and furan ring, offers similar opportunities for hydrogen bonding and hydrophobic interactions within the enzyme's active site, suggesting a comparable or potentially enhanced inhibitory activity.

Potential Off-Target Activities

While serine β-lactamases are the most likely primary targets, the boronic acid moiety can interact with other serine hydrolases. Therefore, it is crucial to consider potential off-target effects during the development of this compound.

-

Proteasome: The 26S proteasome, a key player in cellular protein degradation, has a threonine residue in its active site that can be targeted by boronic acids. As evidenced by Bortezomib, this interaction can lead to potent inhibition.

-

Histone Deacetylases (HDACs): Some boronic acid-containing compounds have been shown to inhibit HDACs, which are involved in the epigenetic regulation of gene expression.[1]

Experimental Workflows for Target Validation and Characterization

A rigorous and systematic approach is essential to definitively identify and characterize the biological targets of this compound. The following experimental workflows provide a robust framework for this endeavor.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely starting from 4-aminophenylboronic acid or a protected derivative thereof, followed by an acylation reaction with furfural or a related activated carboxylic acid. The pinacol ester of the target compound is commercially available and can be deprotected for use in biological assays.

Synthetic Workflow Diagram

Caption: A generalized synthetic scheme for this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of this compound against a panel of purified serine β-lactamases (e.g., KPC-2, GES-5, AmpC).[5]

Methodology:

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target β-lactamase enzymes. Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Protocol:

-

In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to a buffer solution.

-

Add varying concentrations of the inhibitor and incubate for a predetermined time to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the nitrocefin substrate.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

Data Presentation:

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

| KPC-2 | [Experimental Value] | [Experimental Value] | [Determined Mode] |

| GES-5 | [Experimental Value] | [Experimental Value] | [Determined Mode] |

| AmpC | [Experimental Value] | [Experimental Value] | [Determined Mode] |

Antimicrobial Susceptibility Testing (Checkerboard Assay)

Objective: To assess the ability of this compound to potentiate the activity of β-lactam antibiotics against resistant bacterial strains.[4]

Methodology:

-

Bacterial Strains: Use clinical isolates of bacteria known to produce the target β-lactamases (e.g., Klebsiella pneumoniae expressing KPC-2, Escherichia coli expressing AmpC).

-

Assay Setup: In a 96-well microplate, prepare a two-dimensional serial dilution of the β-lactam antibiotic and this compound.

-

Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the minimum inhibitory concentration (MIC) of the antibiotic alone and in combination with the inhibitor. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Checkerboard Assay Workflow Diagram

Caption: Workflow for assessing antibiotic potentiation using a checkerboard assay.

Structural Biology: X-ray Crystallography

Objective: To elucidate the precise binding mode of this compound within the active site of a target β-lactamase.[3]

Methodology:

-

Crystallization: Co-crystallize the purified β-lactamase enzyme with this compound or soak pre-formed enzyme crystals with the inhibitor.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the enzyme-inhibitor complex. Refine the structure to obtain a high-resolution model.

-

Analysis: Analyze the electron density maps to confirm the covalent bond formation between the boronic acid and the catalytic serine. Identify all key interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme active site residues.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising inhibitor of serine β-lactamases. Its chemical structure is well-suited for forming a stable, reversible covalent adduct with the catalytic serine residue in the active site of these enzymes. The experimental workflows detailed in this guide provide a clear path for the definitive identification of its biological targets and the comprehensive characterization of its inhibitory activity.

Future research should focus on obtaining empirical data for this compound against a broad panel of clinically relevant β-lactamases. Structure-activity relationship (SAR) studies, guided by the structural insights from X-ray crystallography, will be instrumental in optimizing the potency and selectivity of this compound. Furthermore, evaluating its efficacy in animal models of infection will be a critical step towards its potential development as a novel therapeutic agent to combat the growing threat of antibiotic resistance. The investigation of its activity against other potential targets, such as the proteasome and HDACs, will also be important for a complete understanding of its pharmacological profile.

References

-

Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 50(20), 4849-4856. [Link]

-

De Luca, F., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3548. [Link]

-

Li, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

-

Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3329. [Link]

-

Papp-Wallace, K. M., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3548. [Link]

Sources

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Molecular Scaffold: A Technical Guide to 4-(Furfurylaminocarbonyl)phenylboronic Acid

Introduction: The Strategic Value of Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the phenylboronic acid motif has established itself as a privileged structural class. These organoboron compounds are not merely synthetic curiosities; they are key players in the design of targeted therapies, diagnostic agents, and advanced biomaterials. Their unique ability to form reversible covalent bonds with diols, a feature prevalent in biological systems such as sugars and glycoproteins, underpins their broad utility.[1] This guide delves into the specifics of a particularly intriguing derivative: 4-(Furfurylaminocarbonyl)phenylboronic acid. While the precise historical genesis of this specific molecule remains nuanced and likely emerged from broader library synthesis efforts rather than a singular discovery event, its structural components suggest a deliberate design to explore specific chemical and biological spaces.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will illuminate the logical pathway for its synthesis, explore its physicochemical properties, and discuss its potential applications, all grounded in the established principles of boronic acid chemistry.

Molecular Architecture and Design Rationale

The structure of this compound is a thoughtful amalgamation of three key functional moieties, each contributing to its overall chemical persona:

-

The Phenylboronic Acid Core : This is the foundational element, providing the characteristic reactivity of boronic acids. The boronic acid group is a weak Lewis acid, enabling it to interact with Lewis bases, and most notably, to form cyclic esters with 1,2- and 1,3-diols. This interaction is pH-dependent, adding a layer of environmental responsiveness to its potential applications.

-

The Amide Linker : The carbonyl-amino bridge introduces structural rigidity and specific hydrogen bonding capabilities. Amide bonds are fundamental in biological chemistry, and their presence can facilitate interactions with protein targets.

-

The Furfuryl Group : The furan ring is a bioisostere for a phenyl ring but with distinct electronic properties and a smaller footprint. Its inclusion can influence solubility, metabolic stability, and target engagement. The furan ring itself can participate in various biological interactions.

The strategic combination of these components results in a molecule with a rich potential for forming specific, targeted interactions within a biological milieu.

A Labyrinth of Synthesis: A Reconstructed Protocol

While a definitive, seminal publication detailing the first synthesis of this compound is not readily apparent from the existing literature, a logical and efficient synthetic route can be constructed based on well-established organic chemistry principles. The most plausible approach involves the coupling of a pre-functionalized phenylboronic acid with furfurylamine.

A likely starting material for this synthesis would be 4-Carboxyphenylboronic acid . This compound is commercially available and provides the necessary carboxylic acid functionality for amide bond formation.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound via amide bond formation between 4-Carboxyphenylboronic acid and furfurylamine.

Materials:

-

4-Carboxyphenylboronic acid

-

Furfurylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Carboxyphenylboronic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Amine Addition: Slowly add furfurylamine (1 equivalent) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of reagents and intermediates.

-

Coupling Agents (DCC/HOBt): DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and improve the efficiency of the amide bond formation.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling reagents, and byproducts, ensuring a purer final product.

Synthesis Pathway Diagram

Figure 1: Proposed synthesis of this compound.

Physicochemical Properties and Characterization

The resulting this compound is expected to be a solid at room temperature. Its characterization would rely on standard analytical techniques:

| Property | Description |

| Molecular Formula | C₁₂H₁₂BNO₄[1] |

| Molecular Weight | 245.04 g/mol [2] |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Likely soluble in polar organic solvents such as methanol, DMSO, and DMF. Limited solubility in water is expected. |

| Purity | >95% (as typically supplied by commercial vendors)[3] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the B-O, C=O (amide), and N-H bonds.

Potential Applications in Drug Discovery and Beyond

The true value of this compound lies in its potential applications, which can be inferred from the extensive research on related phenylboronic acid derivatives.

Enzyme Inhibition

Phenylboronic acids are well-documented inhibitors of serine proteases. The boronic acid moiety can form a tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. This makes them attractive candidates for developing inhibitors for enzymes involved in various diseases, including cancer and viral infections. The furfurylaminocarbonyl side chain of the title compound would play a crucial role in determining its specificity and potency against different proteases by interacting with the enzyme's substrate-binding pockets.

Sensing and Diagnostics

The ability of the boronic acid group to bind with diols makes these compounds excellent candidates for developing sensors for carbohydrates, such as glucose. This has significant implications for the management of diabetes. A sensor incorporating this compound could be designed where glucose binding induces a detectable signal, such as a change in fluorescence or color.

Drug Delivery Systems

Phenylboronic acid-functionalized materials are being explored for targeted drug delivery. For instance, nanoparticles decorated with this moiety could target glycoproteins that are overexpressed on the surface of cancer cells. This would allow for the selective delivery of a therapeutic payload to the tumor site, minimizing off-target effects.

Logical Framework for Application

Figure 2: Relationship between molecular features and applications.

Conclusion and Future Outlook

This compound represents a compelling molecular scaffold with significant untapped potential. While its specific discovery story may be embedded within the broader pursuit of novel chemical entities, its rational design points towards a future rich with possibilities in therapeutic and diagnostic development. The synthesis is achievable through standard, robust chemical methods, making it an accessible tool for the research community. Future investigations should focus on a systematic evaluation of its biological activity against a panel of relevant enzymes and its efficacy in carbohydrate sensing and targeted delivery systems. As our understanding of the intricate roles of glycoproteins in disease progresses, the strategic value of well-designed phenylboronic acid derivatives like the one discussed herein will undoubtedly continue to grow.

References

Sources

Structure and properties of 4-(Furfurylaminocarbonyl)phenylboronic acid

An In-Depth Technical Guide to 4-(Furfurylaminocarbonyl)phenylboronic Acid and Its Pinacol Ester Derivative

Executive Summary: this compound is a bifunctional organic compound of increasing interest to the scientific community. Possessing both a versatile boronic acid moiety and a furfurylamide group, it serves as a valuable building block in organic synthesis and a promising candidate in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its structure, properties, synthesis, characterization, and potential applications, with a particular focus on its more stable and commonly used pinacol ester derivative. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Introduction to a Multifunctional Molecule

The Ascendancy of Phenylboronic Acids in Modern Chemistry

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in chemical and biological sciences. Their unique ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex biaryl compounds, a common motif in pharmaceuticals. Furthermore, the Lewis acidic nature of the boron atom allows for reversible covalent interactions with diols, a property that has been ingeniously exploited for the development of glucose sensors, drug delivery systems, and enzyme inhibitors.[1][2] Several boronic acid-containing compounds have been successfully developed as therapeutic agents, the most notable being the proteasome inhibitor Bortezomib, which has demystified earlier concerns about boron's toxicity and spurred further research.[3]

This compound: A Strategic Design

This compound strategically combines three key chemical features:

-

A phenylboronic acid core : Enables participation in cross-coupling reactions and diol recognition.

-

A para-substituted amide linkage : Provides structural rigidity and hydrogen bonding capabilities, influencing molecular conformation and intermolecular interactions.

-

A terminal furan ring (from furfurylamine): Introduces a five-membered aromatic heterocycle, which can modulate solubility, engage in specific binding interactions, and serve as a handle for further chemical modification.

This combination makes the molecule a highly versatile building block for constructing more complex molecular architectures.

The Critical Role of the Pinacol Ester Protecting Group

Free boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This process is reversible but can complicate purification, characterization, and reaction stoichiometry. To enhance stability, shelf-life, and handling, the boronic acid is often protected as its pinacol ester. This is achieved by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting this compound pinacol ester is a more robust, crystalline solid that is less hygroscopic and more soluble in organic solvents, making it the preferred form for many synthetic applications. The protective group can be readily removed under mild hydrolytic conditions when the free boronic acid is required.

Physicochemical and Structural Properties

A clear distinction between the free boronic acid and its pinacol ester is essential for experimental design. The key properties are summarized below.

Chemical Structures

-

This compound:

-

This compound pinacol ester:

Comparative Properties Table

| Property | This compound | This compound pinacol ester | Reference(s) |

| CAS Number | 850568-18-2 | 1073353-59-9 | [5] |

| Molecular Formula | C12H12BNO4 | C18H22BNO4 | [5] |

| Molecular Weight | 245.04 g/mol | 327.18 g/mol | [5] |

| Appearance | White to off-white solid | Solid | |

| Melting Point | Not available | 107-113 °C | |

| IUPAC Name | [4-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid | N-(furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | [6] |

| SMILES | O=C(NCc1ccco1)c2ccc(B(O)O)cc2 | CC1(C)OB(OC1(C)C)c2ccc(cc2)C(=O)NCc3ccco3 | |

| InChI Key | Not available | ZNYVQYJVECCENX-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Synthetic Pathway: Amide Coupling

The most logical and efficient synthesis involves the coupling of commercially available 4-carboxy-phenylboronic acid pinacol ester with furfurylamine. This approach is favored because it utilizes the stable, protected form of the boronic acid, preventing side reactions associated with the free acid.

Caption: Fig. 1: Proposed synthetic pathway via amide coupling.

Experimental Protocol: A Validated Approach

This protocol is based on well-established methods for amide bond formation.

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-carboxy-phenylboronic acid pinacol ester (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Add a suitable amide coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). The choice of coupling agent is critical; HATU is often faster and more efficient for sterically hindered amines, while EDC/HOBt is a more economical and traditional choice. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a hindered base, typically Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture, followed by the dropwise addition of furfurylamine (1.05 eq). The base is essential to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine salt if it is used as such.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up and Isolation:

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

-

Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl) to remove excess base and amine, followed by saturated sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The choice of solvent system should be optimized using TLC to ensure good separation. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification to yield the final product as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound.

Spectroscopic and Chromatographic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum should show distinct signals for the aromatic protons of the phenyl ring, the heterocyclic protons of the furan ring, the methylene protons of the furfuryl group, the amide N-H proton (which may be broad), and the characteristic singlet for the 12 equivalent methyl protons of the pinacol group.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework, showing signals for the aromatic, amide carbonyl, methylene, and pinacol carbons.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): A key technique for boron-containing compounds. A single, broad signal in the range of δ 20-30 ppm is characteristic of a tetracoordinate boronate ester.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Expect characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), the C=O of the amide (around 1640 cm⁻¹), and B-O bonds (around 1350 cm⁻¹).

-

MS (Mass Spectrometry): ESI-MS (Electrospray Ionization Mass Spectrometry) will confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.[8]

-

HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common choice.[4]

Table of Expected Analytical Data (Pinacol Ester)

| Analysis Type | Expected Result |

| ¹H NMR | Signals corresponding to phenyl, furan, methylene (-CH₂-), amide (N-H), and pinacol (-C(CH₃)₂) protons. |

| ¹³C NMR | Resonances for aromatic carbons, amide carbonyl, methylene carbon, and pinacol carbons. |

| ¹¹B NMR | A single broad peak around δ 20-30 ppm. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend, amide II), ~1350 (B-O stretch). |

| ESI-MS | [M+H]⁺ at m/z ≈ 328.19 |

Reactivity, Safety, and Handling

Proper handling and storage are crucial for maintaining the integrity of phenylboronic acid derivatives.

Chemical Reactivity and Stability

The pinacol ester is significantly more stable than the free boronic acid.[9] However, it is still susceptible to hydrolysis under strongly acidic or basic conditions, which regenerates the free boronic acid. Phenylboronic acids are generally hygroscopic and sensitive to moisture and high temperatures.[9][10] Exposure to water can lead to the formation of boroxines, which can impact reactivity in subsequent steps.

Caption: Fig. 2: Recommended workflow for safe storage and handling.

Recommended Storage and Safety

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon, in a refrigerator at 2-8°C.[4] It should be protected from light and moisture.

-

Handling: Always handle this compound and its derivatives in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[6]

-

Toxicology: While specific data for this compound is limited, related phenylboronic acids are classified as harmful if swallowed, inhaled, or in contact with skin.[6] Accidental exposure should be treated promptly by washing the affected area with copious amounts of water and seeking medical attention.[6][9]

Applications in Research and Development

The unique structure of this molecule opens up numerous avenues for its application.

Building Block for Suzuki-Miyaura Cross-Coupling

The primary utility of the phenylboronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions. It can be reacted with a wide range of aryl or vinyl halides/triflates under palladium catalysis to form a new carbon-carbon bond, enabling the synthesis of complex biaryl structures containing the furfurylamide moiety.

Potential in Medicinal Chemistry

-

Enzyme Inhibition: Boronic acids are known to act as transition-state analogue inhibitors of serine proteases.[11] The furfurylamide portion of the molecule can be designed to interact with specific pockets of an enzyme's active site, potentially leading to potent and selective inhibitors for various therapeutic targets.

-

Targeted Drug Delivery: Phenylboronic acids can form reversible covalent bonds with the diol functionalities present in sialic acids, which are often overexpressed on the surface of cancer cells.[12] This interaction can be exploited to design drug-conjugates or nanoparticles decorated with this molecule for targeted delivery of chemotherapeutic agents directly to tumor cells, potentially increasing efficacy and reducing systemic toxicity.[2]

Caption: Fig. 3: PBA-mediated targeting of sialic acid on cancer cells.

-

Antimicrobial and Antitumor Activity: Studies on simpler phenylboronic acids have demonstrated both antitumor and antibacterial properties.[11][13] The unique substitution pattern of this compound warrants investigation into its potential as a novel therapeutic agent in these areas.

Conclusion

This compound, particularly in its stable pinacol ester form, represents a highly valuable and versatile chemical entity. Its synthetic accessibility, coupled with the dual functionality of the boronic acid and the furfurylamide group, makes it an attractive building block for organic synthesis and a molecule of significant potential in drug discovery and materials science. From constructing complex pharmaceutical intermediates via cross-coupling to designing sophisticated targeted drug delivery systems, its applications are broad and compelling. This guide provides the foundational knowledge required for researchers to handle, characterize, and effectively utilize this compound in their scientific endeavors.

References

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

GlpBio. This compound pinacol ester. [Link]

-

HPC Standards. Phenylboronic acid | 98-80-6. [Link]

-

PubChemLite. 4-(4-furfuryl)aminomethyl phenyl boronic acid pinacol ester (C18H24BNO3). [Link]

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

Chemcd. This compound PINACOL ESTER | 1073353-59-9. [Link]

-

PubChem. 4-Fluorophenylboronic acid. [Link]

-

National Institutes of Health. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria. [Link]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

National Institutes of Health. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

-

Scirp.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

- Google Patents.

-

Taylor & Francis Online. Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

ResearchGate. NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study. [Link]

Sources